An In-depth Technical Guide on the Physical and Chemical Properties of 2-Benzylpyrrolidine
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Benzylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylpyrrolidine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring substituted with a benzyl group at the 2-position, imparts a unique combination of stereochemical and electronic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-benzylpyrrolidine, including its structural characteristics, physicochemical parameters, and spectroscopic data. Furthermore, this document details experimental protocols for its synthesis and purification and explores its known biological activities, offering a valuable resource for researchers in drug discovery and development.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The introduction of a benzyl group at the 2-position of the pyrrolidine ring, as in 2-benzylpyrrolidine, enhances lipophilicity and provides a site for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.[3] This guide aims to consolidate the available technical information on 2-benzylpyrrolidine to support its application in research and development.
Physical and Chemical Properties
2-Benzylpyrrolidine is typically a colorless to pale yellow liquid or solid, depending on its purity.[3] Its basicity is attributed to the lone pair of electrons on the nitrogen atom within the pyrrolidine ring, allowing it to readily form salts with acids.[3]
Physicochemical Data
A summary of the key physical and chemical properties of 2-benzylpyrrolidine is presented in Table 1. While some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅N | [4] |
| Molecular Weight | 161.24 g/mol | [4] |
| CAS Number | 35840-91-6 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 96-97 °C at 2 Torr | |
| Density (Predicted) | 0.988 g/cm³ | |
| pKa (Predicted) | 10.3 (Protonated form) | |
| Solubility | Soluble in many organic solvents. | [3] |
Table 1: Physical and Chemical Properties of 2-Benzylpyrrolidine
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons around 2.5-3.0 ppm) and the pyrrolidine ring (protons on the saturated ring, typically in the range of 1.5-3.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 40-50 ppm), and the carbons of the pyrrolidine ring (typically between 20-60 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, N-H stretching (for the free base), and C-N stretching vibrations.
Experimental Protocols
Synthesis of 2-Benzylpyrrolidine
A common synthetic route to 2-benzylpyrrolidine involves the reduction of N-benzyl-2-pyrrolidinone. The following is a representative experimental protocol.
Experimental Workflow: Synthesis of 2-Benzylpyrrolidine
Caption: Synthesis of 2-Benzylpyrrolidine via reduction of N-benzyl-2-pyrrolidinone.
Protocol:
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Synthesis of N-Benzyl-2-pyrrolidinone:
-
To a solution of 2-pyrrolidone in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add benzyl bromide dropwise to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-benzyl-2-pyrrolidinone.[5]
-
-
Reduction to 2-Benzylpyrrolidine:
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To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-benzyl-2-pyrrolidinone in THF dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting precipitate and wash with THF.
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Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-benzylpyrrolidine.
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Purification
Purification of 2-benzylpyrrolidine is typically achieved by vacuum distillation.[6]
Experimental Workflow: Purification of 2-Benzylpyrrolidine
Caption: Purification of 2-Benzylpyrrolidine by vacuum distillation.
Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude 2-benzylpyrrolidine in the distillation flask.
-
Gradually reduce the pressure and heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 96-97 °C at 2 Torr).
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Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
While 2-benzylpyrrolidine itself is primarily a synthetic intermediate, the broader class of pyrrolidine derivatives exhibits a wide range of biological activities.[1][2] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Some N-benzylpyrrolidine derivatives have been investigated as potential antibacterial agents.[7] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7]
Logical Relationship: Proposed Antibacterial Mechanism
Caption: Proposed mechanism of antibacterial action for N-benzylpyrrolidine derivatives.
Neuroscience Applications
Pyrrolidine derivatives are also of significant interest in the development of drugs targeting the central nervous system (CNS).[3] For instance, some analogs have been explored as sodium channel blockers for the potential treatment of ischemic stroke.[8] The pyrrolidine moiety can serve as a key pharmacophore that interacts with the ion channel protein.
Logical Relationship: Potential Neuroprotective Mechanism
Caption: Potential mechanism of neuroprotection for certain pyrrolidine derivatives.
Conclusion
2-Benzylpyrrolidine is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its preparation and purification. While specific biological data on 2-benzylpyrrolidine is limited, the broader class of pyrrolidine derivatives demonstrates a rich pharmacology, suggesting that 2-benzylpyrrolidine will continue to be a valuable scaffold for the discovery of new therapeutic agents. Further research is warranted to fully elucidate its properties and potential applications.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzylpyrrolidine | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. How To [chem.rochester.edu]
- 7. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
